2-Chloro-6,7-dimethoxy-3-methylquinoxaline
Overview
Description
2-Chloro-6,7-dimethoxy-3-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by the presence of a chlorine atom at the second position, two methoxy groups at the sixth and seventh positions, and a methyl group at the third position on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dimethoxy-3-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-chloro-3-methylquinoxaline with methoxy-substituted benzene derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6,7-dimethoxy-3-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Formation of 2-amino-6,7-dimethoxy-3-methylquinoxaline.
Oxidation: Formation of this compound-5,8-dione.
Reduction: Formation of 2-chloro-6,7-dimethoxy-3-methyl-1,2-dihydroquinoxaline.
Scientific Research Applications
2-Chloro-6,7-dimethoxy-3-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its derivatives have shown activity against various bacterial and fungal strains.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: Employed as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Industrial Applications: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6,7-dimethoxy-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, it inhibits the activity of bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential cellular components. In anticancer research, it induces apoptosis in cancer cells by activating specific signaling pathways and disrupting cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dimethoxyquinazoline: Similar structure but lacks the methyl group at the third position.
2-Chloro-6,7-dimethoxy-4-quinazolinone: Contains a carbonyl group at the fourth position instead of a methyl group.
2-Chloro-4,6,7-trimethoxyquinazoline: Has an additional methoxy group at the fourth position.
Uniqueness
2-Chloro-6,7-dimethoxy-3-methylquinoxaline is unique due to the presence of both methoxy groups and a methyl group on the quinoxaline ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-chloro-6,7-dimethoxy-3-methylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-6-11(12)14-8-5-10(16-3)9(15-2)4-7(8)13-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUDHAPOBBIRON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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